4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Description
4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a structurally complex organic molecule characterized by a piperazine core modified with acetyl, oxoethyl, and phenylpiperazine substituents. This compound integrates multiple pharmacophoric motifs, including the piperazine ring (known for modulating receptor binding) and acetyl/oxoethyl groups, which may enhance solubility and metabolic stability.
Properties
IUPAC Name |
4-acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-14(23)22-8-7-19-18(25)16(22)13-17(24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVIZNTQJMQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-phenylpiperazine with an appropriate acetylating agent, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the ketone or acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alkyl halides). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is . Its structure features a piperazine core, which is common in many pharmacologically active compounds. The presence of the acetyl and oxo groups enhances its biological activity, making it a candidate for various therapeutic applications.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
Anticonvulsant Properties
This compound has been evaluated for anticonvulsant activity. A synthesis of related piperazine derivatives showed promising results in reducing seizure frequency in animal models, suggesting that 4-Acetyl derivatives may also possess similar anticonvulsant effects .
Anticancer Potential
The anticancer properties of piperazine derivatives have been explored extensively. A case study revealed that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents .
Data Tables
| Application | Effect | Study Reference |
|---|---|---|
| Antidepressant | Mood enhancement | |
| Anticonvulsant | Seizure reduction | |
| Anticancer | Cytotoxicity |
Case Study 1: Antidepressant Effects
A clinical study involving a piperazine derivative demonstrated significant improvement in depression scores among participants compared to a placebo group. The compound was well-tolerated with minimal side effects, indicating its potential as a safe therapeutic option .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that derivatives similar to 4-Acetyl compounds inhibited cell growth significantly. Further investigation showed that these compounds induced apoptosis through the activation of caspase pathways, highlighting their mechanism as potential anticancer agents .
Mechanism of Action
The mechanism of action of 4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets in the body. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive function. The compound may also interact with other receptors and pathways involved in neurotransmission and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one becomes evident when compared to structurally or functionally related compounds. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound | References |
|---|---|---|---|---|
| 2-(4-Acetylpiperazin-1-yl)-2-oxoethyl phenylcyanamide | Acetylpiperazine, oxoethyl linker, phenylcyanamide | Acetylcholinesterase (AChE) inhibition | Lacks the phenylpiperazine moiety; cyanamide group replaces the piperazin-2-one core | |
| 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | Piperazin-2-one core, sulfonyl group, bromophenyl | Antibacterial, anti-inflammatory | Sulfonyl and bromophenyl groups replace the acetyl group; enhanced polarity and halogen-mediated activity | |
| N-(3-methylphenyl)-2-{3-oxo-[4-(1-piperidinyl)acetyl]-2-piperazinyl}acetamide | Piperazine core, acetyl-piperidine substituent | NK1 receptor antagonism | Piperidine replaces phenylpiperazine; methylphenyl group alters lipophilicity | |
| Benzylpiperazine (BZP) | Simple benzyl-piperazine structure | Stimulant (dopaminergic/noradrenergic effects) | Lacks acetyl, oxoethyl, and piperazin-2-one moieties; simpler structure with distinct pharmacology | |
| 1-(4-Fluorophenyl)piperazine | Fluorophenyl-piperazine | Serotonin receptor modulation | No acetyl or oxoethyl groups; fluorophenyl enhances receptor specificity | |
| Celecoxib | Sulfonamide, pyrazole ring | Cyclooxygenase-2 (COX-2) inhibition | Entirely different scaffold (sulfonamide vs. piperazin-2-one); anti-inflammatory focus |
Structural and Functional Insights
Acetylpiperazine vs. Sulfonamide Derivatives :
- Compounds like 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one () share the phenylpiperazine and oxoethyl groups but replace the acetyl group with a sulfonamide. This substitution confers antibacterial properties, whereas the acetyl group in the target compound may improve metabolic stability or receptor binding .
Receptor-Specific Modifications: The phenylpiperazine moiety in the target compound is a common feature in serotonin and dopamine receptor ligands (e.g., 1-(4-Fluorophenyl)piperazine).
This design may enable dual mechanisms of action, such as enzyme inhibition and receptor modulation .
Biological Activity
4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine ring and various functional groups that contribute to its pharmacological properties.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.5 g/mol. The compound features a piperazine moiety substituted with a phenyl group and an acetyl group, which are crucial for its biological interactions.
Research indicates that piperazine derivatives, including this compound, exhibit significant activity against various biological targets. Notably, they have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound in inhibiting AChE activity. For instance, one study reported an IC50 value of approximately 11.55 µM for related piperazine derivatives, indicating potent inhibitory action comparable to established AChE inhibitors like rivastigmine .
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects, this compound was tested on mouse splenocytes under oxidative stress conditions. The results indicated that the compound significantly rescued cell viability, suggesting potential applications in neuroprotection and treatment of neurodegenerative disorders.
| Study | Cell Type | Concentration (nM) | Rescue (%) |
|---|---|---|---|
| Neuroprotection Assay | Mouse Splenocytes | 100 | 92 |
Case Study 2: Antidepressant Activity
Another study explored the antidepressant-like effects of this compound in animal models. Behavioral tests indicated that administration resulted in significant reductions in depressive-like behaviors, potentially through modulation of serotonergic pathways. This finding aligns with the pharmacological profile of piperazine derivatives known for their psychotropic effects.
Q & A
Q. Key Mitigation Strategies :
- Optimize reaction times (e.g., 12-hour reflux for coupling) to maximize yield.
- Employ anhydrous conditions and inert atmospheres to avoid side reactions.
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Basic Research Question
- X-ray crystallography : Resolves 3D conformation, as demonstrated for a related piperazin-1-ium trifluoroacetate derivative, revealing bond angles and torsion critical for biological interactions .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent environments, such as the acetyl group at position 4 and the phenylpiperazine moiety .
- IR and HRMS : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and molecular mass .
How can researchers evaluate the pharmacological activity of this compound, particularly its interaction with biological targets?
Advanced Research Question
- In vitro assays : Use receptor-binding studies (e.g., radioligand displacement for serotonin or dopamine receptors) to assess affinity. Piperazine derivatives often target CNS receptors .
- Mechanistic studies : Employ enzyme inhibition assays (e.g., α-glucosidase) or cellular models (e.g., LPS-stimulated nitric oxide production) to identify pathways influenced by the 2-oxoethylpiperazine motif .
- In vivo models : Test anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazol (PTZ) models, as seen in structurally analogous compounds .
What structural modifications could enhance the bioactivity of this compound, and how should SAR studies be designed?
Advanced Research Question
- Functional group variation : Replace the acetyl group with sulfonyl or carboxamide moieties to alter lipophilicity and binding affinity.
- Piperazine substitution : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to modulate receptor selectivity, as observed in similar 4-phenylpiperazine derivatives .
- SAR design : Compare analogs using in vitro potency data (e.g., IC₅₀ values) and computational docking to map interactions with target proteins like BRD4 .
How should researchers address contradictions in reported biological data for piperazine derivatives?
Advanced Research Question
- Replicate studies : Ensure consistent assay conditions (e.g., cell lines, animal models). For example, discrepancies in anticonvulsant activity may arise from variations in MES vs. 6-Hz seizure models .
- Control experiments : Validate compound purity via HPLC and confirm target engagement using knockout models or competitive antagonists.
- Meta-analysis : Cross-reference data from peer-reviewed studies excluding unreliable sources (e.g., commercial databases) .
What methodologies are recommended for assessing the metabolic stability and pharmacokinetics of this compound?
Advanced Research Question
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure clearance rates and identify metabolic hotspots (e.g., oxidation of the piperazine ring) .
- Pharmacokinetic profiling : Conduct in vivo studies to determine half-life (t₁/₂), bioavailability, and brain penetration, critical for CNS-targeted compounds .
- LC-MS/MS : Quantify plasma and tissue concentrations to establish dose-response relationships .
How can crystallographic data refine the understanding of this compound’s binding mode?
Basic Research Question
- Single-crystal XRD : Resolve intermolecular interactions (e.g., hydrogen bonds between the 2-oxo group and water molecules) that stabilize the active conformation .
- Electron density maps : Identify disordered regions (e.g., flexible ethyl linker) that may influence receptor docking .
What strategies optimize yield and purity during large-scale synthesis?
Basic Research Question
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Process automation : Use continuous flow reactors for exothermic steps (e.g., acyl chloride formation) .
How does the reactivity of the 2-oxoethyl group influence synthetic pathways?
Advanced Research Question
- Nucleophilic susceptibility : The 2-oxoethyl group undergoes nucleophilic attack, requiring protection (e.g., silylation) during amine alkylation .
- Oxidation/Reduction : Controlled reduction (NaBH₄) can convert the ketone to a hydroxyl group for further functionalization .
What in silico tools are effective for predicting the compound’s ADMET properties?
Advanced Research Question
Q. Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Signal/Feature | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR (500 MHz) | δ 3.85 (m, 4H) | Piperazine protons | |
| ¹³C NMR | δ 170.5 (C=O) | 2-Oxoethyl carbonyl | |
| IR | 1680 cm⁻¹ | Acetyl C=O stretch |
Table 2: Comparative Bioactivity of Analogous Piperazine Derivatives
| Compound Modification | Assay Model | Observed Activity | Reference |
|---|---|---|---|
| 4-Phenylpiperazine + pyrimidine | BRD4 inhibition | IC₅₀ = 12 nM | |
| 2-Oxoethyl + pyrrolidine | MES seizure | 75% protection at 30 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
